molecular formula C9H15N3O B14309155 N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide CAS No. 112357-04-7

N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide

Cat. No.: B14309155
CAS No.: 112357-04-7
M. Wt: 181.23 g/mol
InChI Key: MFKCUZJQMHEPIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution at the ortho-position of the pyridine N-oxide with trimethylsilyl cyanide (TMSCN) and further reactions with sodium and ammonium chloride in ethanol solution yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the N-oxide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like trimethylsilyl cyanide (TMSCN) and various nucleophiles are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridine ring can interact with various biological molecules, affecting their function and activity .

Properties

IUPAC Name

N,N-dimethyl-2-(pyridin-2-ylamino)ethanamine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12(2,13)8-7-11-9-5-3-4-6-10-9/h3-6H,7-8H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKCUZJQMHEPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCNC1=CC=CC=N1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90764189
Record name N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90764189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112357-04-7
Record name N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90764189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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